molecular formula C6H5F3IN3 B13046424 5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine

5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B13046424
M. Wt: 303.02 g/mol
InChI Key: XYQSXCSQYIFUCE-UHFFFAOYSA-N
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Description

5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine is a versatile halogenated pyrimidine derivative designed for advanced research and development, particularly in medicinal chemistry. The integration of iodine and trifluoromethyl groups on the pyrimidine core creates a valuable scaffold for constructing novel bioactive molecules. The iodine atom serves as a key synthetic handle for cross-coupling reactions, enabling the rapid diversification of the core structure to explore structure-activity relationships. This compound is primarily intended for use as a building block in pharmaceutical research, especially in the synthesis of potential enzyme inhibitors. Pyrimidine derivatives with electron-withdrawing groups, such as the trifluoromethyl group, are known to enhance a molecule's ability to interact with biological targets like kinases and other signaling enzymes, making them promising candidates in the discovery of anticancer and antiviral agents . The trifluoromethyl group also contributes to increased metabolic stability and lipophilicity, which are critical factors for improving the pharmacokinetic profiles of drug candidates . Researchers can leverage this compound to develop a library of analogs for high-throughput screening and lead optimization programs. Intended Use & Disclaimer: This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for direct human use. Please note that this compound may be classified as a hazardous good, and applicable HazMat fees may be charged for shipping .

Properties

Molecular Formula

C6H5F3IN3

Molecular Weight

303.02 g/mol

IUPAC Name

5-iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C6H5F3IN3/c1-2-3(10)4(11)13-5(12-2)6(7,8)9/h1H3,(H2,11,12,13)

InChI Key

XYQSXCSQYIFUCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(F)(F)F)N)I

Origin of Product

United States

Preparation Methods

Iodination at the 5-Position

The iodination of the pyrimidine ring at the 5-position is a critical step to obtain 5-iodo derivatives. This is typically achieved by electrophilic substitution using iodine sources such as iodine (I2) or iodinating reagents like N-iodosuccinimide (NIS) under controlled temperature conditions to avoid over-iodination or side reactions.

A representative iodination procedure involves:

  • Dissolving the 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine in a suitable solvent like acetone or acetonitrile.
  • Adding the iodinating agent slowly while maintaining the temperature below 5 °C to control reaction rate.
  • Stirring the reaction mixture until completion as monitored by thin layer chromatography (TLC).
  • Work-up involving aqueous washes and extraction with organic solvents such as isopropyl acetate.
  • Isolation of the product by crystallization or filtration.

Alternative Synthetic Routes and Optimization

Patent literature reveals multi-step processes where iodination is integrated with other functional group transformations. For example, in the preparation of related pyrimidine derivatives, iodination is performed after initial functionalization steps, sometimes involving protection-deprotection strategies and the use of bases like potassium carbonate to neutralize acidic by-products.

Reaction Conditions and Scale-Up Considerations

  • Temperature control is critical, typically maintaining below 10 °C during iodination to prevent decomposition.
  • Solvent choice impacts yield; acetone and acetonitrile are preferred due to their polarity and ability to dissolve reactants.
  • Use of bases such as potassium carbonate improves reaction efficiency by scavenging hydrogen halides.
  • Industrial scale synthesis employs continuous flow reactors to enhance reproducibility and control, minimizing waste and maximizing yield.
  • Data Table: Typical Reaction Parameters for Preparation
Step Reagents/Conditions Temperature (°C) Solvent Reaction Time Yield (%) Notes
Amination 6-Methyl-2-chloropyrimidine + trifluoromethylamine + K2CO3 80-120 DMF 6-12 hours 75-85 Base-mediated nucleophilic substitution
Iodination Iodine or NIS 0-5 Acetone/MeCN 1-3 hours 80-90 Electrophilic substitution, temperature controlled
Work-up and Isolation Aqueous washes, extraction with isopropyl acetate Ambient Various - - Crystallization for purification
  • The iodination step is highly selective for the 5-position due to electronic effects of the trifluoromethyl and amino substituents directing electrophilic substitution.
  • Reaction monitoring by TLC and HPLC is essential to optimize reaction time and prevent side products.
  • The trifluoromethyl group enhances the compound's stability and influences reactivity patterns, necessitating careful optimization of iodination conditions.
  • Scale-up studies indicate that maintaining low temperature and controlled addition rates of iodinating agents are crucial for reproducibility and safety.
  • Use of DMF as solvent in amination step provides high solubility and reaction rates but requires careful removal due to its toxicity.

The preparation of 5-iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine involves a multi-step synthetic approach centered on selective amination and electrophilic iodination of a pyrimidine core. Key factors influencing the success of the synthesis include choice of reagents, solvent, temperature control, and reaction monitoring. Industrial processes leverage continuous flow technology and optimized reaction conditions to achieve high yield and purity suitable for pharmaceutical applications.

This synthesis is supported by diverse research and patent literature, highlighting the importance of precise reaction control and purification strategies in the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine .

Scientific Research Applications

Medicinal Chemistry

5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine has been investigated for its potential as an antitumor agent . Studies indicate that the trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and cellular uptake.

Case Study: Antitumor Activity

  • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent. The mechanism of action involves the compound's ability to induce apoptosis in cancer cells through interaction with specific molecular targets.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly in targeting kinases involved in cancer progression. Its structural characteristics allow it to bind effectively to enzyme active sites.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (μM)Mechanism of Action
This compoundPI3Kα0.017Competitive inhibition
Other derivativesVariousVariesVaries

Antimicrobial Properties

Recent investigations have assessed the antimicrobial properties of this compound. Preliminary results indicate moderate antibacterial effects against certain pathogens, although further studies are needed to elucidate its efficacy compared to established antibiotics.

Case Study: Antimicrobial Activity

  • The compound exhibited effective inhibition against specific fungi, suggesting potential use in antifungal treatments.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes related compounds and their unique features:

Table 2: Structure-Activity Relationship

Compound NameStructure CharacteristicsUnique Features
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amineMethyl group at position 4 instead of 6Different biological activity profile
This compoundIodine substitution at position 5Enhanced reactivity due to iodine presence
2-Amino-4-methylpyrimidineLacks trifluoromethyl groupMore polar, potentially different solubility

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable building block for synthesizing more complex molecules.

Chemical Reactions

The compound can participate in:

  • Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups.
  • Oxidation and Reduction: It can be oxidized or reduced to form different derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form halogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS: 1480-66-6)
  • Key Differences : Replaces the 5-iodo and 6-methyl groups with chlorine at position 4.
  • Implications : Chlorine’s smaller size and lower lipophilicity compared to iodine may reduce steric hindrance and alter binding affinity. This compound has been studied as a precursor for fungicides and herbicides, with its chloro group facilitating nucleophilic substitution reactions .
5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one (CAS: 76510-64-0)
  • Key Differences : Substitutes the trifluoromethyl group with a methylthio moiety and replaces the amine with a ketone.
  • The ketone functionality eliminates hydrogen-bonding capabilities compared to the amine in the target compound .
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine
  • Key Differences: Features an extended aromatic system with methoxyphenyl and trifluoromethylanilino substituents.
  • Implications : The bulky aromatic groups enhance π-π stacking interactions, as observed in its crystal structure, but may reduce solubility. The trifluoromethyl group stabilizes the molecule through hydrophobic interactions .
Pyrimidin-4-amine Derivatives with 5-(Trifluoromethyl)-1,2,4-oxadiazole Moieties
  • Example Compounds : U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine) and U8 (5-bromo analog).
  • Activity: U7 and U8 exhibit broad-spectrum insecticidal and fungicidal activity (e.g., LC₅₀ = 3.57–4.22 mg/L against Mythimna separata; EC₅₀ = 24.94–30.79 mg/L against Pseudoperonospora cubensis).
  • Comparison : The target compound’s 5-iodo group may enhance binding to hydrophobic pockets in target enzymes (e.g., acetylcholinesterase) but could reduce metabolic stability compared to U7/U8’s halogenated substituents .
Isoxazolo[5,4-d]pyrimidines with Trifluoromethyl Groups
  • Example Compound : N-Isobutyl-3-phenyl-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-amine.
  • Activity : Demonstrated selective Toll-like receptor modulation, with the trifluoromethyl group critical for target engagement.
  • Comparison : The pyrimidine core in the target compound may offer different conformational flexibility compared to the fused isoxazole ring, affecting bioavailability .

Physical-Chemical Properties

Property 5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine (Predicted) 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine 5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one
Molecular Weight ~349.1 g/mol ~212.6 g/mol ~298.2 g/mol
Melting Point Not reported Not reported 209–212°C (decomposes)
LogP (Lipophilicity) High (iodo, CF₃) Moderate (Cl, CF₃) Moderate (methylthio, keto)
Hydrogen-Bond Donors 1 (NH₂) 1 (NH₂) 0

Biological Activity

5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H6F3IN3C_5H_6F_3IN_3. It features a pyrimidine ring substituted with an iodine atom at the 5-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position. This unique structure contributes to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that derivatives of pyrimidine, including those with trifluoromethyl substitutions, showed enhanced activity against human non-small cell lung cancer (NSCLC) cell lines such as HCC827 and A549 .

Table 1: Antiproliferative Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
This compoundHCC827Not specified
6-Iodo-N-(4-(trifluoromethyl)benzyl)quinazolin-4-amineA5490.0227
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-aminesSH-SY5Y0.018

The data suggests that the introduction of trifluoromethyl groups enhances the compound's potency against these cell lines due to improved lipophilicity and membrane permeability .

The mechanism by which this compound exerts its effects is likely related to its inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation. The presence of a trifluoromethyl group has been shown to increase the selectivity and potency of compounds targeting PI3Kα, making it a promising candidate for further development .

Case Studies

  • Study on PI3K Inhibition : A recent study demonstrated that derivatives similar to this compound exhibited significant inhibition of PI3Kα with IC50 values in the nanomolar range. These findings underscore the potential of this compound as an anticancer agent targeting PI3K signaling pathways .
  • Comparative Analysis : In another investigation comparing various pyrimidine derivatives, those with trifluoromethyl substitutions consistently outperformed their counterparts in terms of cellular activity and selectivity for cancer cell lines, confirming the structural advantages offered by these modifications .

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